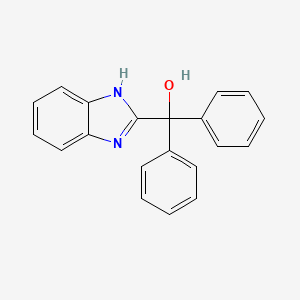
1H-Benzimidazol-2-yl(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SD-16304 is a chemical compound known for its unique properties and applications in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SD-16304 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Ceramic Method: Heating together non-volatile solids to form the required product.
Sealed Tube Methods: Used when the products or reactants are sensitive to air or water or are volatile.
Spray-Drying: Dissolving reactants in a suitable solvent and spraying as fine droplets into a hot chamber.
Freeze-Drying: Dissolving reactants in a suitable solvent and freezing to liquid nitrogen temperatures.
Co-Precipitation and Precursor Methods: Achieving mixing at the atomic level by forming a solid compound, the precursor, in which the metals of the desired compound are present in the correct stoichiometry.
Industrial Production Methods: Industrial production of SD-16304 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: SD-16304 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Replacement of one functional group with another.
Combustion: Reaction with oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Combustion: Typically involves the presence of oxygen and a heat source .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SD-16304 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes .
Wirkmechanismus
The mechanism of action of SD-16304 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
SD-16304 can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include:
- Delphinidin 3-O-(6’‘-O-malonyl)-beta-glucoside-3’-O-beta-glucoside
- Phenylpyrazoles
- N-acylpiperidines
The uniqueness of SD-16304 lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Eigenschaften
CAS-Nummer |
1235-28-5 |
|---|---|
Molekularformel |
C20H16N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1H-benzimidazol-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |
InChI-Schlüssel |
JGWSXCAXWPAUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-5-[(E)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813659.png)
![4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide](/img/structure/B10813660.png)
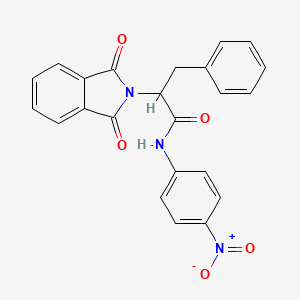

![N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10813672.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10813699.png)

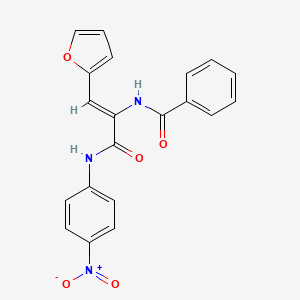
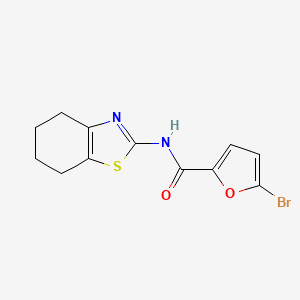
![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
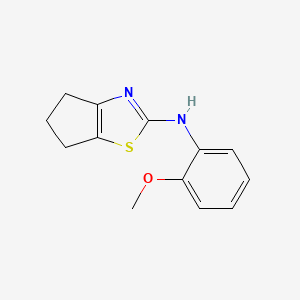
![7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)